4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Übersicht

Beschreibung

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis. It is a derivative of isonicotinic acid hydrazide, which is a well-known anti-tuberculosis drug.

Vorbereitungsmethoden

The synthesis of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

4-PCAIH has been studied for its potential therapeutic effects against infectious diseases, particularly tuberculosis. It demonstrates significant activity against the Mycobacterium tuberculosis H37Rv strain, leading to a marked reduction in bacterial viability. The compound's mode of action likely involves interference with essential biochemical pathways in the bacteria, highlighting its potential as a novel anti-tuberculosis agent .

Neuroprotective Effects

Research indicates that derivatives of 4-PCAIH may possess neuroprotective properties. Studies have shown that hydrazone derivatives can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. These compounds also exhibit antioxidant activity and can chelate biometals, potentially mitigating oxidative stress and amyloid plaque accumulation .

Cancer Treatment

4-PCAIH and its derivatives have been evaluated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Chemical Applications

Synthesis of Complex Molecules

In synthetic chemistry, 4-PCAIH serves as a versatile building block for creating more complex molecules. Its hydrazone functionality allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in developing new pharmaceuticals and chemical intermediates .

Catalytic Applications

Recent studies have demonstrated that 4-PCAIH can be incorporated into metal-organic frameworks (MOFs) to enhance catalytic activity. For example, cobalt-based MOFs containing this ligand have shown promise in catalyzing hydroboration and hydrosilylation reactions of ketones and aldehydes . This application underscores the compound's utility in green chemistry and sustainable processes.

Environmental Applications

Wastewater Treatment

The potential of 4-PCAIH as an adsorbent for dye decontamination has been explored. A novel pyridine isonicotinoyl hydrazone derivative was synthesized to target synthetic dyes such as DR-81 in wastewater. The study reported high adsorption efficiency and stability of the adsorbent, demonstrating its capability to address environmental pollution challenges effectively .

Case Studies

-

Tuberculosis Treatment Study

A study evaluated the efficacy of 4-PCAIH against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load when treated with this compound compared to standard treatments . -

Neurodegenerative Disease Research

A series of experiments assessed the inhibitory effects of hydrazone derivatives on cholinesterase enzymes. The findings revealed potent inhibition capabilities, suggesting potential applications in Alzheimer's disease treatment . -

Environmental Impact Assessment

The synthesis of a new adsorbent based on 4-PCAIH was tested for its ability to remove synthetic dyes from wastewater. The results demonstrated high adsorption rates and reusability, making it a viable solution for industrial effluent treatment .

Wirkmechanismus

The mechanism of action of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound may also chelate metal ions, further contributing to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone can be compared to other similar compounds such as:

Isonicotinic acid hydrazide: The parent compound, widely used as an anti-tuberculosis drug.

2-Pyridinecarboxaldehyde isonicotinoyl hydrazone: A similar compound with potentially greater activity.

Pyridoxine derivatives: These compounds also exhibit antimicrobial activity and are used in similar therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows for effective interaction with bacterial targets and its potential for reduced toxicity compared to other similar compounds.

Biologische Aktivität

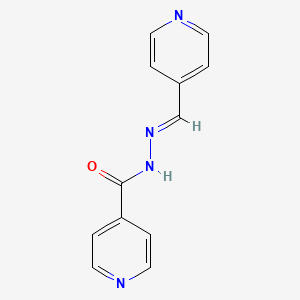

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of PCIH, focusing on its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

PCIH is characterized by its hydrazone linkage, which plays a crucial role in its biological activity. The compound can be represented by the following structure:

Mechanisms of Biological Activity

The biological activity of PCIH can be attributed to several mechanisms:

- Metal Coordination : PCIH has been shown to form stable complexes with transition metals, enhancing its biological efficacy. These metal complexes can exhibit increased antioxidant and antimicrobial properties.

- Hydrogen Bonding : The presence of hydrogen bond acceptors in PCIH facilitates interactions with biological macromolecules, influencing enzyme activity and cellular signaling pathways .

- Free Radical Scavenging : PCIH demonstrates the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Antimicrobial Activity

Research indicates that PCIH exhibits significant antimicrobial effects against various bacterial strains. A study demonstrated that PCIH showed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

PCIH has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the modulation of p53 signaling pathways. The compound's ability to inhibit cell proliferation was confirmed through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Antioxidant Activity

The antioxidant potential of PCIH was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, highlighting its role in protecting cells from oxidative stress.

Case Studies

- Synthesis and Characterization : A study focused on the synthesis of PCIH and its metal complexes, revealing that metal coordination significantly enhances the compound's stability and biological activity .

- Therapeutic Applications : In vivo studies demonstrated that PCIH significantly reduced tumor growth in murine models of cancer when administered at specific dosages.

- Metal-Organic Frameworks (MOFs) : Research has shown that PCIH can be used as a linker in the synthesis of MOFs, which exhibit enhanced gas adsorption properties and potential applications in drug delivery systems .

Eigenschaften

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAFAIOWXGOYMP-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-99-5, 270576-29-9 | |

| Record name | 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Pyridin-4-ylmethylene)isonicotinohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: This compound possesses several structural features that make it ideal for constructing MOFs. [, , ] It functions as a ditopic nitrogen ligand, meaning it can bind to metal ions through two nitrogen atoms. [] Specifically, it coordinates through the nitrogen atoms in its pyridyl rings and the hydrazide-hydrazone moiety, allowing it to bridge metal centers and create extended network structures. [, ] This bridging ability, coupled with its potential for hydrogen bonding, facilitates the formation of diverse and often porous framework materials. [, ]

A: Research indicates that the presence of bulky substituents, such as tert-butyl groups, on co-ligands like isophthalates can significantly alter the resulting MOF architecture when using (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide. [] Bulky groups can influence the steric environment around the metal centers, leading to the formation of MOFs with different metal node nuclearities and overall framework structures. [] This control over structure, in turn, impacts properties like thermal stability and adsorption behavior.

A: Incorporation of (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide into MOFs yields materials with promising catalytic activity. For instance, a cobalt-based 3D supramolecular framework constructed using this ligand exhibited catalytic activity in hydroboration and hydrosilylation reactions of ketones and aldehydes. [] Additionally, a cobalt-based MOF incorporating both (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide and 1,4-benzenedicarboxylic acid demonstrated efficiency in catalyzing the cycloaddition of CO2 with spiro-epoxy oxindole to produce spirocyclic carbonates under ambient conditions. []

A: Various techniques are used to investigate the structural and chemical properties of this compound and its derivatives. Single crystal X-ray diffraction (SXRD) is essential for determining crystal structures and understanding coordination modes. [, , ] Other methods include spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to analyze molecular structure and identify functional groups. [] Additionally, techniques like thermogravimetric analysis (TGA) assess thermal stability, a crucial factor for material applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.